molecular formula C17H26N2O2 B13952718 Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester CAS No. 33531-37-2

Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester

Cat. No.: B13952718
CAS No.: 33531-37-2
M. Wt: 290.4 g/mol
InChI Key: XGGVMZAOGRFJIR-UHFFFAOYSA-N
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Description

This compound belongs to the broader class of carbanilic acid derivatives, which are known for their structural versatility and applications in agrochemicals, pharmaceuticals, and materials science.

Properties

CAS No.

33531-37-2

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

(1-propylpiperidin-4-yl) N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C17H26N2O2/c1-4-10-19-11-8-15(9-12-19)21-17(20)18-16-13(2)6-5-7-14(16)3/h5-7,15H,4,8-12H2,1-3H3,(H,18,20)

InChI Key

XGGVMZAOGRFJIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

Preparation Methods

Multi-step Synthesis Starting from 3,5-Dimethylnitrobenzene

  • Step 1: Nitration
    3,5-Dimethylnitrobenzene is nitrated using a mixture of nitric acid and concentrated sulfuric acid to yield 3,5-dimethyl-1,2-dinitrobenzene as an intermediate.
  • Step 2: Catalytic Hydrogenation
    The dinitro intermediate is subjected to Pd/C catalyzed hydrogenation in ethanol, reducing the nitro groups to amino groups, producing 3,5-dimethyl-1,2-phenylenediamine.
  • Step 3: Cyclization
    The diamine intermediate reacts with n-butyric acid in polyphosphoric acid to form 2-n-propyl-4,6-dimethylbenzimidazole.
  • Step 4: Oxidation
    Air oxidation catalyzed by cobalt salts in acetic acid converts the methyl group at the 6-position to a carboxylic acid, yielding 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid.

This process is efficient, with yields reported up to 73.2%, and is suitable for industrial scale-up due to simple operation and solvent recovery.

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Nitration HNO3 / H2SO4 3,5-Dimethyl-1,2-dinitrobenzene -
2 Hydrogenation Pd/C, Ethanol, H2 3,5-Dimethyl-1,2-phenylenediamine -
3 Cyclization Polyphosphoric acid, n-butyric acid 2-n-Propyl-4,6-dimethylbenzimidazole -
4 Oxidation Co salt, Acetic acid, Air 2-n-Propyl-4-methylbenzimidazole-6-carboxylic acid 73.2

Preparation of the N-Propyl-4-Piperidinyl Ester Moiety

The piperidine ring substituted with an N-propyl group is typically introduced via carbamate ester formation involving piperidine derivatives.

Carbamate Ester Formation

  • The carboxylic acid intermediate (e.g., 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid) is activated, often by conversion to an acid chloride or using carbonyldiimidazole (CDI) or chloroformic acid esters.
  • The activated acid reacts with 4-piperidinol or a suitable N-propyl-4-piperidine derivative to form the carbamate ester.
  • Examples from related patents show the use of chloroformic acid esters reacting with amino-substituted piperidines to yield carbamic acid ester derivatives in moderate yields (~55-60%).

Piperidine Derivative Preparation and Functionalization

  • Piperidine derivatives are often synthesized or modified via stereoselective methods including hydrogenation of pyridine precursors, intramolecular cyclization, or radical-mediated cyclizations.
  • For the N-propyl substitution, alkylation of 4-piperidinol or 4-aminopiperidine with propyl halides or via reductive amination is common.
  • The piperidine nitrogen then acts as the nucleophile in carbamate formation.

General Synthetic Strategy for Carbanilic Acid, 2,6-dimethyl-, N-propyl-4-piperidinyl Ester

The overall synthetic approach can be summarized as:

Data Table: Summary of Key Preparation Steps and Conditions

Stage Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield/Notes
Aromatic acid intermediate synthesis 3,5-Dimethylnitrobenzene HNO3/H2SO4 nitration 3,5-Dimethyl-1,2-dinitrobenzene High purity, industrially scalable
3,5-Dimethyl-1,2-dinitrobenzene Pd/C hydrogenation in ethanol 3,5-Dimethyl-1,2-phenylenediamine Efficient reduction
3,5-Dimethyl-1,2-phenylenediamine Polyphosphoric acid, n-butyric acid 2-n-propyl-4,6-dimethylbenzimidazole Cyclization step
2-n-propyl-4,6-dimethylbenzimidazole Co salt, acetic acid, air oxidation 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid 73.2% yield
Piperidine derivative preparation 4-Piperidinol or 4-aminopiperidine N-alkylation with propyl halide or reductive amination N-propyl-4-piperidine derivative Moderate to high yield
Carbamate ester formation Acid intermediate + N-propyl-4-piperidine Acid chloride or chloroformic acid ester coupling This compound 55-60% yield typical

Notes on Reaction Optimization and Industrial Considerations

  • The nitration and oxidation steps require careful control to minimize over-nitration and side reactions.
  • Hydrogenation using Pd/C is a well-established, scalable method with high selectivity.
  • Polyphosphoric acid serves as an effective cyclization medium but requires appropriate handling due to its viscosity and corrosiveness.
  • The cobalt-catalyzed air oxidation is mild and environmentally friendly, suitable for large-scale production.
  • Carbamate formation via chloroformic acid esters is a reliable method but may require purification to remove urea by-products.
  • Solvent recovery and recycling are feasible in these processes, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Carbanilic Acid, 2,6-Dimethyl-, N-Isopropyl-4-Piperidinyl Ester
  • Key Difference : The ester group features an isopropyl substituent instead of a linear N-propyl chain.
  • Impact: Branching in the isopropyl group may alter lipophilicity and metabolic stability compared to the linear propyl variant.
Carbanilic Acid, m-Chloro-, Isopropyl Ester (Beet-Kleen, Bud-Nip; CAS 101-21-3)
  • Structure : Substituted with a meta-chloro group on the phenyl ring and an isopropyl ester.
  • Application : Used as a herbicide (e.g., Beet-Kleen). The m-chloro substitution enhances electrophilicity, contrasting with the steric effects of 2,6-dimethyl substitution in the target compound .
Hexyl Phenylcarbamate (CAS 7461-26-9)
  • Structure : A simpler carbanilate with a hexyl ester and unsubstituted phenyl ring.
  • Properties : Likely exhibits higher hydrophobicity due to the longer alkyl chain, but lower steric hindrance compared to the 2,6-dimethyl variant .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Substituents Ester Group CAS Number Key Properties (Inferred)
Target Compound 2,6-dimethylphenyl N-propyl-4-piperidinyl - High steric hindrance, moderate lipophilicity
Carbanilic Acid, m-chloro-, isopropyl ester m-chlorophenyl Isopropyl 101-21-3 Higher reactivity due to Cl substitution
Hexyl Phenylcarbamate Phenyl (unsubstituted) Hexyl 7461-26-9 High hydrophobicity
p-Methoxy carbanilic acid, ethyl ester p-methoxyphenyl Ethyl 7451-55-0 Increased solubility due to methoxy group

Notes

  • Contradictions in Evidence: Some CAS numbers (e.g., 7461-26-9 for hexyl phenylcarbamate) are inconsistently linked to synonyms across sources .
  • Caution in Interpretation : The evidence lacks direct comparative studies; inferences are based on structural analogies and fragmentary data.

Biological Activity

Carbanilic acid derivatives, particularly those containing piperidine moieties, have garnered attention for their diverse biological activities. This article focuses on the compound Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a carbanilic acid backbone with a 2,6-dimethyl substitution and an N-propyl group attached to a piperidine ring. This structural configuration is significant as it influences the compound's biological interactions.

  • Acetylcholinesterase Inhibition :
    • Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme leads to increased levels of acetylcholine, enhancing cholinergic transmission .
  • Anticancer Activity :
    • Some piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell growth and survival . For instance, compounds that interact with IKKb have shown promise in reducing tumor progression by modulating NF-κB activity .
  • Antioxidant Properties :
    • There is evidence suggesting that carbanilic acid derivatives may possess antioxidant capabilities, which are beneficial in protecting neuronal cells from oxidative stress and improving cell viability under toxic conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels; potential for Alzheimer's treatment
Anticancer ActivityInduces apoptosis in various cancer cell lines; affects IKKb signaling
Antioxidant EffectsProtects neurons from oxidative damage

Case Studies and Research Findings

  • Alzheimer's Disease Models :
    • In vitro studies have demonstrated that similar piperidine-containing compounds inhibit acetylcholinesterase effectively, leading to improved cognitive function in animal models . These findings support the potential use of carbanilic acid derivatives in neuroprotective strategies.
  • Cancer Cell Lines :
    • Research has indicated that certain derivatives can significantly reduce cell viability in hypopharyngeal tumor models compared to standard treatments like bleomycin. This suggests a promising avenue for developing new anticancer agents based on the carbanilic acid structure .
  • Oxidative Stress Studies :
    • Experiments conducted on neuronal cell lines exposed to amyloid-beta toxicity revealed that compounds similar to carbanilic acid exhibit protective effects against oxidative damage, highlighting their potential as therapeutic agents in neurodegenerative diseases .

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